molecular formula C4H5BrN2S B1282055 2-Amino-5-Bromo-4-Methylthiazole CAS No. 3034-57-9

2-Amino-5-Bromo-4-Methylthiazole

Cat. No. B1282055
Key on ui cas rn: 3034-57-9
M. Wt: 193.07 g/mol
InChI Key: XZYIDZIGJVUTKE-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

5-Bromo-4-methyl-thiazol-2-ylamine (1.35 g, 7 mmol,) was dissolved in methanol abs. (13.5mL) and sodium methanethiolate (0.6 g, 7.7 mmol) 1.1 equiv.) was added portionwise at rt. After stirring overnight, the dark colored mixture was concentrated under reduced pressure and purified over a 50 g silica cartridge (NH2-modified) with ethyl acetate as eluent. The desired fractions were evaporated to give the title compound as a light yellow solid: 180 mg, MS (ISP): m/e 161.1 (M+H)+
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][C:3]=1[CH3:8].[CH3:9][S-:10].[Na+]>CO>[CH3:8][C:3]1[N:4]=[C:5]([NH2:7])[S:6][C:2]=1[S:10][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
BrC1=C(N=C(S1)N)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the dark colored mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified over a 50 g silica cartridge (NH2-modified) with ethyl acetate as eluent
CUSTOM
Type
CUSTOM
Details
The desired fractions were evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N=C(SC1SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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